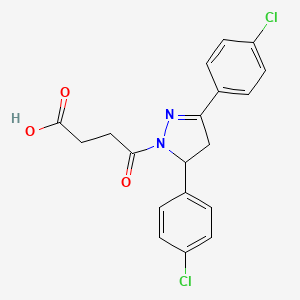

(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetic acid , also known by its IUPAC name (2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl dihydrogen phosphate , is a chemical compound with the molecular formula C₁₆H₁₃N₂O₆P . It appears as a clear, colorless to pale yellow, sterile solution . The compound’s melting point lies within the range of 173-176.5°C .

Synthesis Analysis

Research has produced various derivatives of this compound, including 4-(chloromethoxy)-3-[2,4-dioxo-5,5-diphenylimidazolidine-1-yl) carbonyl] benzene sulfonic acid . Molecular docking studies have confirmed that 5,5-diphenylimidazolidine-2,4-dione exhibits anticonvulsant effects .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Anticonvulsant Properties

2,5-Dioxo-4,4-diphenylimidazolidin-1-yl acetic acid has been utilized in the synthesis of various compounds with potential anticonvulsant properties. For instance, Deodhar et al. (2009) synthesized derivatives of phenytoin, a known anticonvulsant, using this compound as a precursor. These derivatives exhibited significant anticonvulsant activity, highlighting the potential of 2,5-dioxo-4,4-diphenylimidazolidin-1-yl acetic acid in developing new epilepsy treatments (Deodhar et al., 2009).

Antimicrobial Applications

This compound has also been explored for its antimicrobial properties. A study by Magd El-Din et al. (2007) demonstrated the synthesis of new derivatives from this compound, which showed significant antimicrobial activities (Magd El-Din et al., 2007).

Antibacterial and Antifungal Activities

Youssef et al. (2015) synthesized biologically active nuclei such as imidazoles and thiazoles incorporating the thiazolidindione nucleus derived from 2,5-dioxo-4,4-diphenylimidazolidin-1-yl acetic acid. These compounds showed moderate antibacterial and antifungal activities, suggesting their potential use in treating infections (Youssef et al., 2015).

Conformational Studies for Supramolecular Complexes

In the field of crystallography, Gerhardt et al. (2012) used this compound in crystallization studies to examine its conformational preferences. This research aids in understanding the compound's structural characteristics, which is essential for its application in supramolecular chemistry (Gerhardt et al., 2012).

Antiproliferative Properties in Cancer Research

Another significant application is in cancer research. Pantelić et al. (2021) synthesized novel triphenyltin(IV) compounds using derivatives of 2,5-dioxo-4,4-diphenylimidazolidin-1-yl acetic acid. These compounds exhibited promising antiproliferative activity against various human cancer cell lines, suggesting their potential use in cancer therapy (Pantelić et al., 2021).

Anti-inflammatory Applications

In the realm of anti-inflammatory drugs, Nikalje et al. (2015) synthesized novel derivatives of this compound and evaluated their anti-inflammatory activity using in vitro and in vivo models. This highlights its potential use in developing new anti-inflammatory medications (Nikalje et al., 2015).

Safety and Hazards

properties

IUPAC Name |

2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c20-14(21)11-19-15(22)17(18-16(19)23,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,18,23)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTMZIFNQQCIIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2637718.png)

![Ethyl 5-acetyl-2-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate](/img/structure/B2637719.png)

![(Z)-3-(2-methoxyethyl)-5-((2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2637722.png)

![N-(benzo[b]thiophen-5-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2637729.png)

![9-ethyl-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2637736.png)